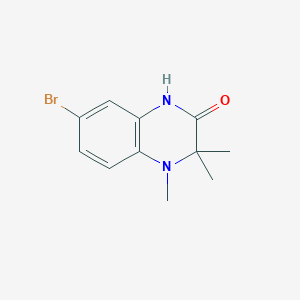![molecular formula C11H22N2 B1450481 7-Butyl-2,7-diazaspiro[3.5]nonane CAS No. 1782390-04-8](/img/structure/B1450481.png)
7-Butyl-2,7-diazaspiro[3.5]nonane
Overview
Description
7-Butyl-2,7-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Synthetic Methods
Research has led to the development of improved synthetic methods for diazaspiro compounds, which are crucial for pharmaceutical applications. For example, a modified method for synthesizing diazaspiro[4.4] nonane demonstrates higher efficiency and better yield, highlighting the significance of these compounds in synthetic organic chemistry (Ji Zhiqin, 2004).
Antitubercular Agents
One notable application in pharmacology is the design and synthesis of benzothiazinone derivatives containing symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moieties, demonstrating excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research underlines the potential of diazaspiro compounds as frameworks for developing new antitubercular agents (A-peng Wang et al., 2020).
Conformational Studies and Potential Anticonvulsant Agents
The structure-property relationship studies of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones offer insights into their potential as anticonvulsant agents. This emphasizes the importance of understanding the molecular structures for the development of pharmaceuticals (A. Lazić et al., 2017).
Osteoporosis Treatment
Novel N-arylsulfonamides featuring a diazaspiro[4,4]nonane nucleus have been investigated for their ability to inhibit osteoclast activity without affecting bone formation, suggesting a promising approach for treating osteoporosis by targeting the guanine nucleotide exchange activity of DOCK5 (Lucile Mounier et al., 2020).
Multicomponent Reactions and Heterocycle Synthesis
Isocyanide-based multicomponent reactions have been utilized for the efficient synthesis of various diazaspiro[4,4]nonane-2,4-dione derivatives, showcasing the versatility of these compounds in creating complex heterocyclic structures with high atom economy (Ebrahim Soleimani et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 7-Butyl-2,7-diazaspiro[3.5]nonane are the sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .
Mode of Action
This compound interacts with its targets, the sigma receptors, leading to changes in their activity. Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compound has been evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .
Biochemical Pathways
The interaction of this compound with sigma receptors affects various biochemical pathways. The S1R is highly expressed in both central and peripheral nervous systems, in areas of great relevance for neuroprotection and neuroinflammation
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with the sigma receptors. For instance, S1R ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models . The exact molecular and cellular effects of this compound are subject to further investigation.
Biochemical Analysis
Biochemical Properties
7-Butyl-2,7-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors. Sigma receptors, including sigma-1 and sigma-2 receptors, are involved in various biological and pathological conditions. This compound has been shown to interact with these receptors, influencing their activity. The compound’s interaction with sigma-1 receptors, which are chaperone proteins localized at the mitochondria-associated membrane of the endoplasmic reticulum, is of particular interest. Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and move towards the plasma membrane, where they interact with ion channels and G-protein-coupled receptors . This interaction can modulate various cellular processes, including neuroprotection and neuroinflammation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In neuronal cells, the compound’s interaction with sigma-1 receptors can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, sigma-1 receptor activation by this compound can enhance neuroprotective mechanisms and reduce neuroinflammatory responses . Additionally, the compound’s effects on sigma-2 receptors, which are also involved in cellular signaling, can further modulate cellular functions. These interactions highlight the compound’s potential in influencing cell function and its relevance in neuropharmacology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with sigma receptors. The compound acts as a ligand for sigma-1 and sigma-2 receptors, modulating their activity. Sigma-1 receptor ligands, including this compound, can function as either agonists or antagonists. Agonists favor receptor oligomerization, while antagonists prevent it. The compound’s binding to sigma-1 receptors can lead to changes in gene expression and enzyme activity, contributing to its effects on cellular processes . Additionally, the compound’s interaction with sigma-2 receptors can further influence cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist over extended periods, highlighting its potential for long-term applications in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on sigma receptor activity. At lower doses, the compound can enhance neuroprotective mechanisms and reduce neuroinflammatory responses. At higher doses, the compound may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its effects on cellular processes and its overall bioavailability. Studies have shown that the compound can undergo enzymatic transformations, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is important for determining the compound’s efficacy and potential side effects. Additionally, the compound’s distribution within different tissues can impact its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with sigma-1 receptors at the mitochondria-associated membrane of the endoplasmic reticulum highlights its role in modulating mitochondrial function and cellular signaling. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
7-butyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWWMZIQQVJOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




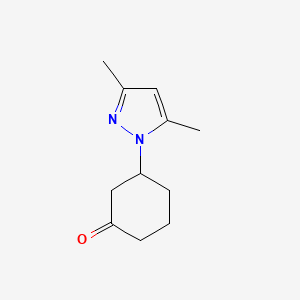
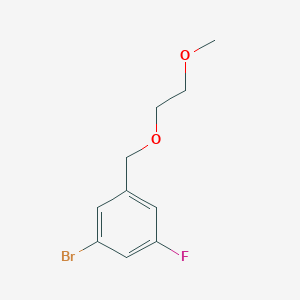
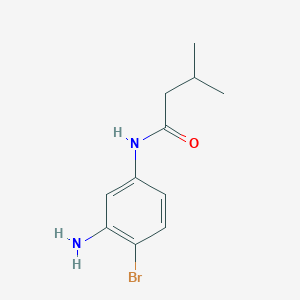
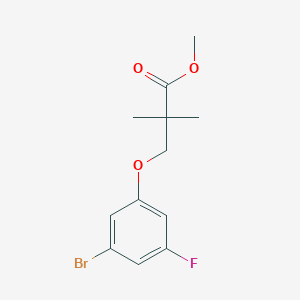
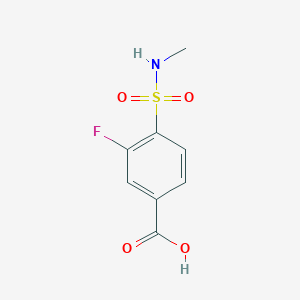
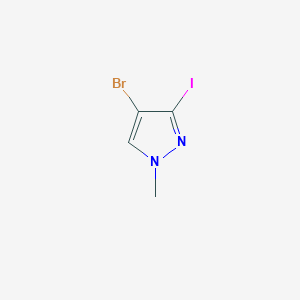
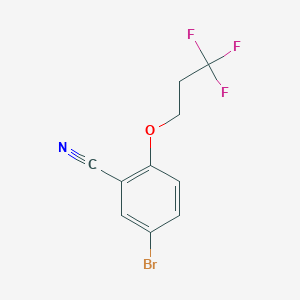

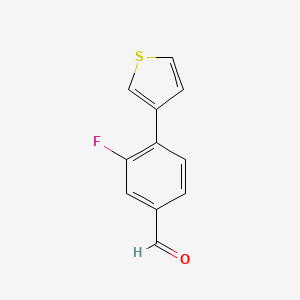
![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
